molecular formula C18H18N6O4 B2663408 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 941999-86-6

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2663408
CAS No.: 941999-86-6
M. Wt: 382.38
InChI Key: FBUATMZVSQBJAG-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by a unique hybrid structure, combining a tetrazole ring system with a nitrobenzamide moiety. This specific architecture makes it a compound of significant interest in early-stage pharmaceutical research and medicinal chemistry. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate a compound's pharmacokinetic properties, such as its metabolic stability and bioavailability . The benzamide core, further substituted with methyl and nitro groups, is a common scaffold in the development of various biologically active agents. While the specific biological activity and mechanism of action for this exact compound require experimental determination, structurally related tetrazole derivatives have been extensively investigated as potent antagonists for targets like the angiotensin II receptor type 1 (AT1), highlighting the potential of this chemical class in cardiovascular research . Similarly, nitrobenzamide derivatives are explored in multiple therapeutic areas. Researchers may find this compound valuable for developing novel enzyme inhibitors or receptor modulators, particularly in projects aiming to create new candidates for hypertension, cancer, or metabolic diseases . As with any research compound, thorough analytical characterization is essential. This product is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-3-28-14-9-7-13(8-10-14)23-17(20-21-22-23)11-19-18(25)15-5-4-6-16(12(15)2)24(26)27/h4-10H,3,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUATMZVSQBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction. The final step involves the coupling of the tetrazole intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Tetrazole-Containing Benzamides

Compound Name / ID Tetrazole Substituent Benzamide Substituents Functional Groups Impacting Activity
Target Compound 4-Ethoxyphenyl 2-Methyl, 3-Nitro Ethoxy (electron-donating), Nitro (electron-withdrawing)
Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) 2-Chlorotrityl Imidazole-propanoate Chlorine (electron-withdrawing), Imidazole (basic)
N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (48) None (direct NH₂) Tetrazole-alkylene nitramine Nitramine (explosophoric)
Losartan (from ) Biphenyltetrazole Chloro, hydroxymethyl imidazole Tetrazole (acidic for receptor binding)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) Benzyl-triazole Methoxybenzo[d]thiazol Methoxy (electron-donating), Thiazole (aromatic)

Key Observations :

  • The target’s 4-ethoxyphenyl group enhances lipophilicity compared to smaller substituents (e.g., chlorine in Compound 8) .

Key Observations :

  • The target compound likely requires milder conditions than the nitration in .

Key Observations :

  • The target’s ethoxyphenyl group may improve membrane permeability compared to polar substituents (e.g., hydroxy in ) .
  • Nitro groups (as in the target and Compound 10a-j) correlate with antimicrobial activity but may reduce metabolic stability .

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide, with the CAS number 941999-86-6, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₁₈H₁₈N₆O₄
Molecular Weight 382.4 g/mol
CAS Number 941999-86-6

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The tetrazole ring structure is known for its potential to modulate biological processes, contributing to anti-inflammatory and anticancer effects.

  • Enzyme Interaction : this compound may inhibit specific enzymes that play a role in cancer cell proliferation.
  • Signal Transduction Modulation : The compound can affect signal transduction pathways, influencing cellular responses to external stimuli.
  • Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties, which could be relevant for this compound as well.

Anticancer Properties

Recent studies have indicated that nitro derivatives exhibit promising anticancer activity. For instance, research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. They often act by producing toxic intermediates upon reduction, leading to DNA damage and cell death in microorganisms . This mechanism may also apply to this compound, suggesting its potential use against bacterial infections.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A study demonstrated that a related nitro compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving ROS generation and apoptosis induction .
  • Antimicrobial Efficacy : Research on nitro derivatives like metronidazole has shown their effectiveness against anaerobic bacteria and certain protozoa, providing a model for understanding the potential antimicrobial effects of this compound .

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